molecular formula C14H21NO B8304215 N-[2-(4-ethylphenyl)-1,1-dimethylethyl]acetamide

N-[2-(4-ethylphenyl)-1,1-dimethylethyl]acetamide

Cat. No. B8304215
M. Wt: 219.32 g/mol
InChI Key: WWSSURHYWQOIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727984B2

Procedure details

6.2 mL of concentrated sulfuric acid is added dropwise to 15.5 g (87 mmol) of 1-(4-ethylphenyl)-2-methylpropan-2-ol in 4.8 mL (91 mmol) acetonitrile and 15 mL glacial acetic acid within 15 minutes, during which time the temperature rises to 65° C. It is then stirred for one hour, diluted with ice water, and made alkaline with concentrated sodium hydroxide solution. After another 30 minutes' stirring, the solid precipitated is suction filtered and washed with water. The crude product is dissolved in ethyl acetate, dried with sodium sulfate, and evaporated down. The oil remaining is combined with petroleum ether, whereupon a solid is precipitated which is filtered off and dried. Yield: 16.3 g (85%); melting point 90° C.-92° C.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([CH3:18])(O)[CH3:16])=[CH:10][CH:9]=1)[CH3:7].[C:19](#[N:21])[CH3:20].[OH-:22].[Na+]>C(O)(=O)C>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([NH:21][C:19](=[O:22])[CH3:20])([CH3:18])[CH3:16])=[CH:10][CH:9]=1)[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)CC(C)(O)C
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
It is then stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 65° C
STIRRING
Type
STIRRING
Details
After another 30 minutes' stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
is precipitated which
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C1=CC=C(C=C1)CC(C)(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.